- Preparation of cyclopropylpyridinylbenzyloxyphenylethylphosphonate derivatives and analogs for use as GPR40 agonists, World Intellectual Property Organization, , ,
Cas no 960298-00-4 (2-(Benzyloxy)-4-bromopyridine)
2-(Benzyloxy)-4-bromopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-4-bromopyridine
- (Benzyloxy)-4-bromopyridine
- 4-bromo-2-phenylmethoxypyridine
- 2-benzyloxy-4-bromo-pyridine
- ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
- 4-bromanyl-2-phenylmethoxy-pyridine
- FCH1730822
- Pyridine, 4-bromo-2-(phenylmethoxy)-
- AX8229813
- AB0049953
- V9866
- ST24021834
- A845534
- 4-Bromo-2-(phenylmethoxy)pyridine (ACI)
- 4-Bromo-2-benzyloxypyridine
-
- MDL: MFCD13190654
- Inchi: 1S/C12H10BrNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: ZBTZIRNIUHLSSJ-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 262.99500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Topological Polar Surface Area: 22.1
Experimental Properties
- PSA: 22.12000
- LogP: 3.42310
2-(Benzyloxy)-4-bromopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Benzyloxy)-4-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-50mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 50mg |
101.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-1g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 1g |
2344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 250mg |
889CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW205-10g |
4-bromo-2-phenylmethoxypyridine |
960298-00-4 | 95% | 10g |
$1050 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846812-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 250mg |
782.10 | 2021-05-17 | |
| Matrix Scientific | 121228-5g |
2-(Benzyloxy)-4-bromopyridine, 96% |
960298-00-4 | 96% | 5g |
$935.00 | 2023-09-07 | |
| Fluorochem | 212385-250mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 212385-1g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 1g |
£177.00 | 2022-02-28 | |
| Fluorochem | 212385-5g |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95% | 5g |
£527.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE900-200mg |
2-(Benzyloxy)-4-bromopyridine |
960298-00-4 | 95+% | 200mg |
234.0CNY | 2021-08-04 |
2-(Benzyloxy)-4-bromopyridine Production Method
Production Method 1
1.2 Reagents: Water
Production Method 2
- Preparation of phenylethynylphenylalkylacetamide derivatives and analogs for use as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of biaryls, arylheteroaryls, heteroaryls, biarylacetylenes and related compounds end-capped with amino acid or peptide derivatives as antiviral agents, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of 3,4-substituted piperidine derivatives as renin inhibitors for treatment of cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: Methanol
- Mild and Regioselective N-Alkylation of 2-Pyridones in Water, Organic Letters, 2015, 17(14), 3382-3385
Production Method 6
1.2 Solvents: Acetonitrile ; 16 h, rt
- Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones, Synlett, 2016, 27(1), 67-69
Production Method 7
- Preparation of 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives as β-secretase inhibitors and useful in the treatment of Aβ-related diseases, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Water
- Gpr40 agonists, World Intellectual Property Organization, , ,
Production Method 9
1.2 Solvents: Tetrahydrofuran ; 0 °C; overnight, 25 °C
- Preparation of thieno[3,2-c]pyridin-4(5H)-ones useful as BET inhibitors, World Intellectual Property Organization, , ,
Production Method 10
1.2 Solvents: Tetrahydrofuran ; 3 h, reflux
- Preparation of biaryls as pesticides, World Intellectual Property Organization, , ,
Production Method 11
- 3,4-Substituted piperidines as renin inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 12
- Preparation of piperidinyl-based renin inhibitors for treating cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
2-(Benzyloxy)-4-bromopyridine Raw materials
- 4-Bromo-2-hydroxypyridine
- 4-Bromo-2-fluoropyridine
- 4-Bromo-2-chloropyridine
- Benzyl alcohol
- 2-(Benzyloxy)pyridin-4-amine
2-(Benzyloxy)-4-bromopyridine Preparation Products
2-(Benzyloxy)-4-bromopyridine Suppliers
2-(Benzyloxy)-4-bromopyridine Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(Benzyloxy)-4-bromopyridine
Comprehensive Guide to 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4): Properties, Applications, and Market Insights
2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4) is a specialized brominated pyridine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its benzyl-protected hydroxyl group and bromine substitution, serves as a versatile building block in organic synthesis. Its molecular formula C12H10BrNO and molecular weight of 264.12 g/mol make it particularly valuable for cross-coupling reactions and heterocyclic chemistry applications.
The growing demand for 2-(Benzyloxy)-4-bromopyridine stems from its crucial role in developing kinase inhibitors and antiviral compounds, aligning with current research trends in targeted cancer therapies and infectious disease treatments. Researchers frequently search for "960298-00-4 solubility", "2-(Benzyloxy)-4-bromopyridine synthesis", and "bromopyridine derivatives applications", reflecting the compound's importance in medicinal chemistry.
From a chemical perspective, 2-(Benzyloxy)-4-bromopyridine exhibits unique reactivity patterns due to its electron-deficient pyridine ring and bromine leaving group. These features enable various transformations including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and direct arylation reactions. The compound typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C, making it suitable for diverse synthetic applications.
In pharmaceutical applications, this compound serves as a key intermediate for protein kinase inhibitors, particularly in developing treatments for chronic inflammatory diseases and certain cancers. The benzyloxy group provides excellent protection during multi-step syntheses, while the 4-bromo substituent offers a convenient handle for further functionalization. Current market analysis shows increasing demand from contract research organizations and drug discovery companies.
The agrochemical industry utilizes 2-(Benzyloxy)-4-bromopyridine in developing novel crop protection agents, particularly those targeting fungal pathogens and plant viruses. Its structural features contribute to improved systemic activity and environmental stability in next-generation pesticides. Manufacturers are optimizing production processes to meet the growing demand while maintaining high purity standards (>98% HPLC).
Recent advancements in flow chemistry and continuous processing have improved the synthesis efficiency of 2-(Benzyloxy)-4-bromopyridine, addressing common queries about "960298-00-4 scalable synthesis". The compound's stability under various conditions makes it suitable for automated synthesis platforms and high-throughput screening applications. Analytical data including NMR spectra and HPLC chromatograms are readily available from reputable suppliers.
From a regulatory perspective, 2-(Benzyloxy)-4-bromopyridine is not classified as hazardous under current GHS criteria when handled properly. However, standard laboratory precautions should be followed during handling and storage. The compound shows excellent stability when stored under inert atmosphere at 2-8°C, with typical shelf life exceeding 24 months.
The global market for bromopyridine derivatives is projected to grow at 6.8% CAGR through 2028, driven by increasing R&D investment in small molecule therapeutics. 2-(Benzyloxy)-4-bromopyridine occupies a strategic position in this market due to its balanced reactivity and versatility. Current research focuses on developing greener synthetic routes and exploring new applications in material science and catalysis.
For researchers working with 2-(Benzyloxy)-4-bromopyridine, understanding its structure-activity relationships is crucial for designing effective synthetic strategies. The compound's electron-withdrawing characteristics influence its behavior in various reaction conditions, making it particularly valuable for constructing complex nitrogen-containing heterocycles. Technical literature frequently cites its use in palladium-catalyzed transformations and metal-halogen exchange reactions.
Quality control specifications for 960298-00-4 typically include purity assessment by HPLC, residual solvent analysis, and heavy metal screening. Reputable suppliers provide comprehensive certificates of analysis and material safety data sheets. The compound's compatibility with common protective group strategies makes it particularly valuable for multi-step synthetic sequences in medicinal chemistry.
Emerging applications of 2-(Benzyloxy)-4-bromopyridine include its use as a precursor for fluorescent probes and molecular sensors, addressing current interests in bioimaging technologies and diagnostic tools. The compound's ability to participate in click chemistry reactions further expands its utility in bioconjugation applications. These developments align with growing searches for "bromopyridine fluorescent tags" and "heterocyclic bioconjugates".
In conclusion, 2-(Benzyloxy)-4-bromopyridine (CAS No. 960298-00-4) represents a valuable synthetic intermediate with broad applications across pharmaceutical, agrochemical, and materials science research. Its unique combination of protective group stability and halogen reactivity ensures continued importance in modern organic synthesis. As research trends evolve toward more complex heterocyclic architectures, this compound will likely maintain its position as a key building block for innovative chemical solutions.
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